molecular formula C21H23N3O6 B4997539 2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid

2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid

Cat. No.: B4997539
M. Wt: 413.4 g/mol
InChI Key: YARIIAWYCURIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid is a complex organic compound that features a morpholine ring, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with 3-chloropropylamine to form 3-(3-nitrobenzoyl)propylamine.

    Morpholine Introduction: The intermediate is then reacted with morpholine to introduce the morpholine ring, resulting in 3-(3-nitrobenzoyl)-N-(3-morpholin-4-ylpropyl)amine.

    Final Coupling: The final step involves the coupling of the intermediate with 2-bromobenzoic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The benzoic acid moiety can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

    Oxidation: m-Chloroperbenzoic acid.

Major Products

    Reduction: 2-[4-(3-Morpholin-4-ylpropylamino)-3-aminobenzoyl]benzoic acid.

    Substitution: Esters of this compound.

    Oxidation: N-oxide derivatives of the morpholine ring.

Scientific Research Applications

2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid: Similar structure but lacks the nitro group.

    2-(3-Morpholin-4-yl-propoxy)-benzoic acid: Similar structure but with a propoxy group instead of the nitro group.

Uniqueness

2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid is unique due to the presence of both the nitro group and the morpholine ring, which can confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the morpholine ring can enhance solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

2-[4-(3-morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c25-20(16-4-1-2-5-17(16)21(26)27)15-6-7-18(19(14-15)24(28)29)22-8-3-9-23-10-12-30-13-11-23/h1-2,4-7,14,22H,3,8-13H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARIIAWYCURIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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